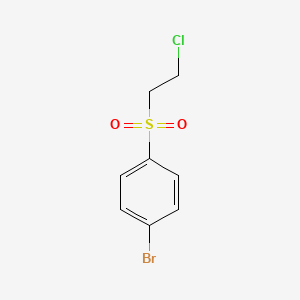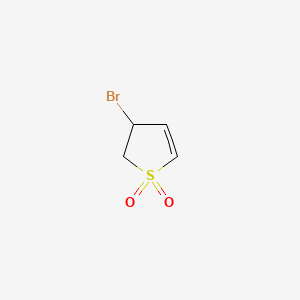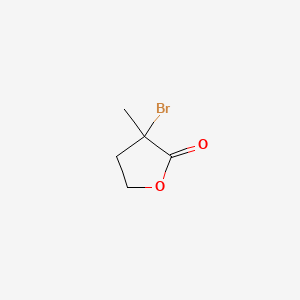
4-丁氧基苯甲腈
描述
Synthesis Analysis
The synthesis of compounds related to 4-Butoxybenzonitrile often involves nucleophilic aromatic substitution reactions. For example, the synthesis of derivatives has been accomplished through reactions involving aromatic nucleophilic substitution of certain precursors with p-fluorobenzonitrile or p-chloronitrobenzene in the presence of potassium carbonate in N,N-dimethylformamide (DMF) (Hsiao, Yang, & Chen, 2000). This method highlights the flexibility and reactivity of the benzonitrile moiety in forming various polymeric and small molecule structures.
Molecular Structure Analysis
The molecular structure of benzonitrile derivatives, including those similar to 4-Butoxybenzonitrile, has been extensively studied to understand their reactivity and physical properties. These studies often involve X-ray crystallography and spectroscopic methods to determine the conformation and electronic structure of the molecules (Patil, Medina, Dever, Ziller, & Fahlman, 2014). The structure greatly influences the compound's chemical reactivity and its interactions in complex systems.
Chemical Reactions and Properties
4-Butoxybenzonitrile and its analogs participate in a variety of chemical reactions, such as the metal-mediated coupling reactions, which can lead to the formation of complex structures like tetraazamacrocycles (Schelter, Morris, Scott, & Kiplinger, 2007). These reactions are pivotal in the synthesis of new materials and in the study of metal-organic interactions.
Physical Properties Analysis
The physical properties of 4-Butoxybenzonitrile derivatives, including their mesomorphic properties and phase behavior, are of significant interest. These properties are crucial for applications in liquid crystal technology and materials science. Studies have shown that the introduction of specific functional groups can enhance these properties, leading to materials with higher transition temperatures and improved performance (Hashimoto, Ujiie, & Mori, 2003).
科学研究应用
Chemical Synthesis and Properties
4-Butoxybenzonitrile's applications in scientific research primarily revolve around its use in chemical synthesis and studying the properties of various chemical compounds. For example, Meyer et al. (1997) demonstrated the use of a related compound, 4-tert-butylbenzonitrile oxide, in a cycloaddition reaction to alter the regioselectivity of a terminal alkene, illustrating its potential in organic synthesis (Meyer, Easton, Lincoln, & Simpson, 1997). Similarly, Hsiao, Yang, and Chen (2000) synthesized new polyamides using a compound derived from 4-tert-butylcatechol and p-fluorobenzonitrile, showing the utility of these compounds in developing new materials (Hsiao, Yang, & Chen, 2000).
Molecular Dynamics and Spectroscopy
In the field of molecular dynamics and spectroscopy, Perveaux et al. (2015) studied the intramolecular charge transfer in 4-aminobenzonitrile, a molecule structurally related to 4-butoxybenzonitrile, to understand its radiationless decay channel (Perveaux, Castro, Lauvergnat, Reguero, & Lasorne, 2015). These studies are vital in understanding fundamental chemical processes and can have implications in fields ranging from photochemistry to material sciences.
Herbicide and Antimicrobial Research
In agricultural science, Stalker, McBride, and Malyj (1988) explored the use of a gene that encodes a specific nitrilase converting bromoxynil (a herbicide related to benzonitrile compounds) to a non-toxic form, demonstrating the potential of such compounds in developing herbicide-resistant transgenic plants (Stalker, McBride, & Malyj, 1988). Additionally, Kardile and Kalyane (2010) synthesized thiomorpholine derivatives, including one derived from p-chlorobenzonitrile, to study their antimicrobial activity, indicating the role of these compounds in pharmaceutical research (Kardile & Kalyane, 2010).
属性
IUPAC Name |
4-butoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGQINKVTNAIBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199998 | |
| Record name | p-Butoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butoxybenzonitrile | |
CAS RN |
5203-14-5 | |
| Record name | 4-Butoxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5203-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Butoxybenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005203145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Butoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione](/img/structure/B1266570.png)









